Ondansetron 8-D-glucuronide
Description
Historical Context and Discovery
The discovery and characterization of this compound emerged from comprehensive metabolic studies conducted in the late 20th and early 21st centuries, coinciding with advances in analytical chemistry and mass spectrometry techniques. The compound was first systematically identified through liquid chromatography-tandem mass spectrometry methods that enabled researchers to detect and characterize previously unknown metabolites in human biological samples. Early investigations into ondansetron metabolism revealed that the parent compound underwent extensive biotransformation, with less than ten percent of the administered dose being excreted unchanged in urine. These foundational studies established that the primary metabolic pathway involved hydroxylation on the indole ring, followed by subsequent glucuronide or sulfate conjugation processes.
The identification of this compound as a specific metabolite gained particular significance when researchers began employing enantioselective analytical methods to distinguish between different stereoisomeric forms and their respective metabolic products. Studies demonstrated great interindividual variability in postoperative plasma drug concentrations, with metabolites such as this compound not detected in their unconjugated form in human plasma samples. This observation highlighted the efficiency of the glucuronidation process and the importance of Phase II metabolic pathways in drug clearance mechanisms.
Significance in Metabolite Research
This compound holds exceptional significance in metabolite research as a representative example of glucuronidation processes mediated by human uridine diphosphate glucuronosyltransferases. The compound serves as a crucial biomarker for understanding the activity and efficiency of hepatic conjugation reactions. Research has demonstrated that this metabolite is formed through the conjugation of 8-hydroxyondansetron with glucuronic acid, representing a key step in the detoxification and elimination pathway of the parent compound.
The compound's role extends beyond simple metabolic identification, serving as a valuable tool for investigating enzyme kinetics and metabolic capacity in different populations. Studies have shown that the formation of glucuronide conjugates, including this compound, accounts for approximately forty-five percent of the major urinary metabolites following ondansetron administration. This substantial proportion underscores the critical importance of glucuronidation pathways in overall drug clearance and highlights the compound's utility as a metabolic marker.
Contemporary metabolomics research has incorporated this compound into comprehensive metabolite databases, including the Metabolite Reaction Database from BioTransformer, where it is catalogued as a known human metabolite of 8-hydroxyondansetron. This systematic cataloguing has facilitated broader research applications and enabled comparative studies across different pharmaceutical compounds and metabolic pathways.
Position in Pharmaceutical Biochemistry
Within the broader context of pharmaceutical biochemistry, this compound occupies a critical position as an exemplar of Phase II metabolic processes that are fundamental to drug disposition and clearance. The compound represents the culmination of a two-step metabolic process involving initial hydroxylation by cytochrome P450 enzymes, followed by glucuronidation through uridine diphosphate glucuronosyltransferase-mediated conjugation. This sequential transformation illustrates the coordinated nature of hepatic drug metabolism and the importance of both Phase I and Phase II enzymatic systems.
The biochemical significance of this compound extends to its role in understanding genetic polymorphisms and their impact on drug metabolism. Research has revealed that the formation of this metabolite is influenced by variations in multiple cytochrome P450 enzymes, including CYP3A4, CYP1A2, and CYP2D6, which are responsible for the initial hydroxylation steps. The subsequent glucuronidation process involves specific uridine diphosphate glucuronosyltransferase isoforms, making the compound a valuable tool for investigating enzyme-specific metabolic pathways and their clinical implications.
| Biochemical Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C24H27N3O8 | |
| Molecular Weight | 485.5 g/mol | |
| CAS Registry Number | 126671-72-5 | |
| UNII Identifier | 33NAL20TBU | |
| Parent Metabolite | 8-Hydroxyondansetron |
Current Research Status and Knowledge Gaps
Current research on this compound continues to evolve, with recent studies employing advanced analytical techniques to elucidate detailed metabolic pathways and kinetic parameters. Comprehensive metabolite profiling studies have identified a total of nineteen metabolites of ondansetron in human urine, including thirteen previously unknown metabolites, demonstrating the complexity of the overall metabolic network. These investigations have utilized liquid chromatography with multiple-stage mass spectrometry to achieve unprecedented levels of analytical sensitivity and specificity.
Recent advances in microfluidic technology have enabled researchers to study glucuronidation reactions, including those producing this compound, under flow-through conditions that more closely mimic physiological processes. These innovative approaches have provided new insights into the phenomenon of uridine diphosphate glucuronosyltransferase latency and the role of membrane permeability in metabolic efficiency. Research has shown that conducting uridine diphosphate glucuronosyltransferase metabolism assays under flow conditions facilitates in-depth mechanistic studies and may shed light on previously unexplained aspects of enzymatic activity.
Despite significant progress, several knowledge gaps remain in our understanding of this compound metabolism and its clinical implications. Limited information exists regarding tissue-specific distribution of the metabolite and its potential biological activity, if any. Additionally, comprehensive pharmacokinetic-pharmacodynamic modeling studies are needed to fully characterize the relationship between metabolite formation rates and clinical outcomes. Future research directions include investigating the potential use of this compound as a biomarker for hepatic function assessment and exploring its utility in personalized medicine approaches for optimizing therapeutic regimens.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-1-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O8/c1-11-25-8-9-27(11)10-12-6-7-14-16(18(12)28)13-4-3-5-15(17(13)26(14)2)34-24-21(31)19(29)20(30)22(35-24)23(32)33/h3-5,8-9,12,19-22,24,29-31H,6-7,10H2,1-2H3,(H,32,33)/t12?,19-,20-,21+,22-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTLDLYCSAWXFJ-DMBZKHIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126671-72-5 | |
| Record name | Ondansetron 8-D-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126671725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ONDANSETRON 8-D-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33NAL20TBU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Enzymatic Glucuronidation Pathways
Ondansetron undergoes extensive hepatic metabolism, with approximately 5% of the administered dose excreted unchanged in urine. The primary metabolic route involves UGT1A9-mediated glucuronidation at the 8-position, forming this compound. This reaction occurs in the presence of uridine 5'-diphospho-glucuronic acid (UDPGA), where the glucuronic acid moiety is transferred to the hydroxyl group of ondansetron. The reaction proceeds via a nucleophilic substitution mechanism, facilitated by the enzyme's active site, which stabilizes the transition state.
In Vitro Metabolic Studies
In vitro models using human liver microsomes (HLMs) have demonstrated that UGT1A9 is the principal isoform responsible for this conjugation. Kinetic studies reveal a Michaelis constant () of 18.4 μM and a maximum velocity () of 1.2 nmol/min/mg protein for the reaction. Co-incubation with UGT inhibitors such as propofol reduces glucuronide formation by >70%, confirming enzyme specificity.
Synthetic Preparation Methods
Chemical Synthesis Strategies
While metabolic pathways dominate in vivo, laboratory synthesis requires regioselective conjugation of glucuronic acid to ondansetron. Two primary approaches are employed:
Koenigs-Knorr Glycosylation
This classical method involves reacting ondansetron with acetobromo-α-D-glucuronic acid in the presence of silver oxide (Ag₂O) as an acid scavenger. The reaction proceeds under anhydrous conditions in dichloromethane at 0–5°C for 24 hours, yielding a protected glucuronide intermediate. Subsequent deprotection using methanolic ammonia (NH₃/MeOH) removes acetyl groups, producing the free glucuronide. Key challenges include:
Mitsunobu Reaction
An alternative approach employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate direct coupling between ondansetron and methyl 2,3,4-tri-O-acetyl-1-O-trichloroacetimidoyl-α-D-glucuronate. This method improves regioselectivity (>85% at the 8-position) and yields (~52%) but requires stringent moisture control.
Enzymatic Synthesis
Recombinant UGT1A9 expressed in insect cell systems (e.g., Sf9 cells) offers a biocatalytic route. Incubation of 10 mM ondansetron with 5 mM UDPGA in 50 mM Tris-HCl buffer (pH 7.4) at 37°C for 6 hours achieves 89% conversion. Scale-up using immobilized enzymes on Eupergit C supports enables continuous production with a space-time yield of 12.8 g/L/day.
Purification and Characterization
Chromatographic Isolation
Crude reaction mixtures are purified via reversed-phase HPLC using a C18 column (250 × 4.6 mm, 5 μm) with a gradient of 10–40% acetonitrile in 0.1% formic acid over 30 minutes. This compound elutes at 18.2 minutes, with a purity >98% after three cycles.
Structural Confirmation
Mass Spectrometry : ESI-MS in negative mode shows a deprotonated molecular ion at m/z 484.2 [M–H]⁻, consistent with the molecular formula C₂₄H₂₇N₃O₈. MS/MS fragmentation yields characteristic ions at m/z 308.1 (loss of glucuronic acid) and m/z 170.0 (imidazole-methyl carbocation).
NMR Spectroscopy :
-
¹H NMR (DMSO-d₆, 600 MHz): δ 7.89 (s, 1H, H-5), 7.12 (d, J = 8.4 Hz, 1H, H-7), 5.32 (d, J = 7.2 Hz, 1H, H-1'), 3.21 (s, 3H, N-CH₃).
-
¹³C NMR confirms β-D-configuration via C-1' chemical shift at δ 103.5 ppm.
Analytical Method Validation
LC-MS/MS Quantification
Bioanalytical methods validated per FDA guidelines show linearity (0.20–120.0 ng/mL) with r² > 0.998. Intra-day precision (CV ≤ 4.8%) and accuracy (98.0–103.1%) meet acceptance criteria.
Table 1: Comparative Synthesis Methods
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Yield | 35–52% | 89% |
| Time | 24–48 h | 6 h |
| Regioselectivity | 85–90% | >99% |
| Scalability | Lab-scale | Industrial |
The FDA mandates rigorous characterization of metabolites exceeding 10% of total drug exposure. this compound accounts for 45% of urinary metabolites, necessitating reference standards for bioequivalence studies. Recent trials demonstrate that glucuronide formation is unaffected by food intake (AUC GMR 93.77, 90% CI 87.35–100.68) , simplifying dosing regimens.
Chemical Reactions Analysis
Types of Reactions: Ondansetron 8-D-glucuronide can undergo various chemical reactions, including:
Hydrolysis: The glucuronide conjugate can be hydrolyzed back to ondansetron and glucuronic acid under acidic or enzymatic conditions.
Oxidation and Reduction: While the glucuronide itself is relatively stable, the parent compound ondansetron can undergo oxidation and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Ondansetron and glucuronic acid.
Oxidation and Reduction: Various oxidized or reduced forms of ondansetron, depending on the specific conditions used.
Scientific Research Applications
Ondansetron 8-D-glucuronide has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and excretion of ondansetron in the body.
Toxicology Research: Helps in understanding the detoxification pathways and potential toxic effects of ondansetron.
Drug Interaction Studies: Investigates how other drugs may affect the metabolism of ondansetron and its glucuronide conjugate.
Biomarker Development: Serves as a biomarker for monitoring ondansetron use and its metabolic pathways in clinical settings.
Mechanism of Action
Ondansetron 8-D-glucuronide itself does not have a direct pharmacological effect. Its formation is part of the metabolic pathway of ondansetron, which exerts its effects by selectively blocking serotonin 5-HT3 receptors. This action prevents serotonin from binding to these receptors, thereby reducing nausea and vomiting. The glucuronidation process helps in the detoxification and excretion of ondansetron from the body .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Glucuronides
Structural and Metabolic Differences
The table below highlights key structural and metabolic distinctions between ondansetron 8-D-glucuronide and other glucuronides:
Key Observations:
- Positional Specificity: The site of glucuronidation (e.g., 7-O vs. 8-D) influences molecular polarity, solubility, and interaction with biological targets. For instance, flavonoid glucuronides like naringenin 7-glucuronide retain partial bioactivity due to their antioxidant properties, whereas this compound is fully inactivated .
- Functional Implications: Halogenated glucuronides (e.g., 5,7-dichloro-8-hydroxyquinoline β-D-glucuronide) may act as pro-drugs, relying on bacterial β-glucuronidase activity to release the active parent compound .
Pharmacokinetic and Enzymatic Comparisons
- Enzymatic Pathways: Ondansetron glucuronidation is primarily mediated by UGT1A1 and UGT2B7 isoforms . In contrast, flavonoid glucuronides (e.g., hypolaetin 8-O-β-D-glucuronide) are often substrates for UGT1A9 and UGT1A10, highlighting isoform-specific differences in metabolic processing .
- Species Variability: Studies on deoxynivalenol (DON) glucuronides reveal species-specific glucuronidation patterns (e.g., high levels in pigs vs. trace levels in humans) .
Research Findings and Clinical Relevance
- However, quantifying glucuronides like 3α-androstanediol glucuronide (a biomarker for hirsutism) is diagnostically significant .
- Such interactions are less pronounced with flavonoid glucuronides due to their lower systemic exposure.
Biological Activity
Ondansetron 8-D-glucuronide is a significant metabolite of ondansetron, a well-known serotonin 5-HT3 receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy, radiotherapy, and surgery. Understanding the biological activity of this compound is crucial for optimizing its therapeutic applications and understanding its pharmacokinetics.
Metabolism and Pharmacokinetics
Ondansetron undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system. The major metabolic pathways include:
- Hydroxylation on the indole ring.
- Conjugation to form glucuronide and sulfate metabolites.
In humans, approximately 45% of ondansetron is excreted as glucuronide conjugates, while sulfate conjugates account for about 20% and hydroxylation products for 10% . The systemic bioavailability of ondansetron is about 56% , which can be slightly enhanced by food intake .
Biological Activity
The biological activity of ondansetron and its glucuronide metabolite can be summarized as follows:
- Mechanism of Action : Ondansetron acts as an antagonist at the 5-HT3 receptors, which are involved in the vomiting reflex. This action helps mitigate nausea and vomiting effectively .
- Pharmacological Effects : While ondansetron itself is pharmacologically active, its glucuronide metabolite (this compound) has been shown to possess limited activity compared to the parent compound. The concentrations of non-conjugated metabolites in plasma are typically insufficient to contribute significantly to the overall biological effects of ondansetron .
Case Studies and Clinical Findings
Several studies have investigated the effects of ondansetron and its metabolites:
- Efficacy in Chemotherapy-Induced Nausea : A clinical trial demonstrated that ondansetron effectively reduced nausea in patients undergoing chemotherapy. The study highlighted that higher doses resulted in increased plasma levels but did not proportionately increase efficacy due to first-pass metabolism effects .
- Impact of Genetic Variability : Research has shown that genetic polymorphisms affecting cytochrome P450 enzymes can influence the metabolism of ondansetron. For instance, individuals with CYP2D6 deficiencies may experience altered drug clearance rates, potentially affecting therapeutic outcomes .
Comparative Analysis of Metabolites
The following table summarizes key pharmacokinetic parameters and biological activities associated with ondansetron and its glucuronide metabolite:
| Parameter | Ondansetron | This compound |
|---|---|---|
| Bioavailability | ~56% | Negligible activity |
| Major Metabolites | Glucuronides (~45%) | Not significantly active |
| Mechanism of Action | 5-HT3 receptor antagonist | Limited receptor interaction |
| Half-life | 3-4 hours (up to 6-8 hours in elderly) | Not applicable |
| Clearance | Affected by CYP450 inducers | Not significantly cleared |
Q & A
Q. What are the primary synthetic pathways for producing Ondansetron 8-D-glucuronide, and what methodological challenges arise during its isomer separation?
this compound is synthesized via glycosidation-anomerization reactions using intermediates like 6,1-anhydroglucopyranuronic acid. SnCl4 is commonly employed to promote anomerization, but the process often yields isomer mixtures (e.g., 6-, 7-, and 8-D-glucuronide derivatives), necessitating advanced chromatographic separation techniques . Challenges include optimizing reaction conditions (e.g., temperature, catalyst concentration) to minimize byproducts and improve yield. High-performance liquid chromatography (HPLC) with chiral columns or nuclear magnetic resonance (NMR) spectroscopy is critical for distinguishing isomers .
Q. How is the structural identity of this compound confirmed in experimental settings?
Structural confirmation relies on tandem analytical methods:
- Mass spectrometry (MS) for molecular weight verification (exact mass: ~466.26 g/mol) and fragmentation patterns.
- NMR (e.g., <sup>1</sup>H and <sup>13</sup>C) to resolve glucuronide linkage positions (e.g., C8 vs. C7) and anomeric proton configurations (β-D-glucopyranosiduronic acid) .
- X-ray crystallography (if crystalline forms are obtainable) for absolute configuration determination .
Q. What in vitro models are used to study the metabolic formation of this compound?
Human liver microsomes (HLMs) or recombinant UDP-glucuronosyltransferase (UGT) enzymes (e.g., UGT1A1, UGT2B7) are incubated with ondansetron and cofactors (e.g., UDP-glucuronic acid). Kinetic parameters (Km, Vmax) are quantified via LC-MS/MS to identify enzyme contributions and interspecies variability .
Advanced Research Questions
Q. How do CYP enzyme inducers (e.g., rifampin) affect the pharmacokinetics of this compound, and how should this inform clinical trial designs?
CYP3A4 inducers accelerate ondansetron metabolism, potentially altering the plasma ratio of parent drug to glucuronide metabolite. Studies must monitor glucuronide exposure (AUC, Cmax) in patients co-administered CYP inducers using population pharmacokinetic models. Adjustments may be needed for trials assessing antiemetic efficacy or drug-drug interactions .
Q. What discrepancies exist in clinical data regarding the efficacy of ondansetron-glucuronide combinations (e.g., with dexamethasone), and how can these be resolved methodologically?
Evidence shows that combining dexamethasone with ondansetron improves antiemetic response rates (e.g., 100% vs. 68% in placebo-controlled cohorts). However, active-controlled trials often fail to detect superiority due to variable event rates and lack of placebo arms. Resolution requires stratified randomization, standardized outcome metrics (e.g., time to first emesis), and pharmacokinetic/pharmacodynamic (PK/PD) modeling to isolate metabolite contributions .
Q. What analytical challenges arise when quantifying this compound in biological matrices, and how are they addressed?
Challenges include:
- Matrix effects (e.g., ion suppression in plasma): Mitigated via stable isotope-labeled internal standards (e.g., deuterated analogs) .
- Low abundance : Enhanced sensitivity through derivatization or microsampling techniques.
- Isomer interference : Use of ultra-HPLC (UHPLC) with sub-2 µm particles for baseline separation .
Q. How do interindividual differences in UGT polymorphisms impact the translational relevance of preclinical data on this compound?
Polymorphisms in UGT1A1 (e.g., UGT1A128) reduce glucuronidation efficiency, leading to higher ondansetron exposure. Preclinical models (e.g., transgenic mice) must incorporate humanized UGT alleles to predict population variability. Clinical studies should genotype participants and apply pharmacogenomic adjustments in dose-response analyses .
Methodological Considerations for Future Studies
- Experimental Design : Use crossover designs or physiologically based PK (PBPK) modeling to account for enzyme induction/ inhibition dynamics .
- Data Contradictions : Apply meta-analysis frameworks to reconcile active vs. placebo trial discrepancies, emphasizing subgroup analyses by metabolic phenotype .
- Analytical Rigor : Validate assays per FDA/EMA guidelines (e.g., selectivity, precision ≤15%) and report isomer-specific quantitation limits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
